![molecular formula C10H8O2 B11781376 5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11781376.png)
5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine
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Overview
Description
5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound with the molecular formula C10H8O2 It is a derivative of 2,3-dihydrobenzo[b][1,4]dioxine, featuring an ethynyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine typically involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The overall yield of this synthetic route is approximately 35%, and the structure of the product is characterized by 1H-NMR analysis . This method benefits from the proper choice of solvent and reaction temperature, which minimizes side reactions and simplifies the synthetic and isolation processes.
Industrial Production Methods
. These services ensure high purity and quality control, making the compound suitable for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include carbonyl compounds, saturated derivatives, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Medicinal Chemistry and Drug Development
5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine derivatives have been synthesized and evaluated for their potential therapeutic effects. Notably, a series of compounds derived from this structure were tested for their binding affinities at serotonin receptors, specifically the 5-HT1A receptor and the serotonin transporter. These compounds exhibited significant antidepressant-like activities in preclinical models, outperforming traditional antidepressants like fluoxetine in some cases .
Case Study: Antidepressant Activity
- Compound Tested : A derivative of this compound.
- Binding Affinities : High binding affinities were observed at the 5-HT1A receptor (Ki = 96 nM) and serotonin transporter (Ki = 9.8 nM).
- Efficacy : Demonstrated greater antidepressant efficacy than fluoxetine in tail suspension and forced swim tests in mice .
Inhibition of Protein Interactions
Research has indicated that derivatives of this compound can act as inhibitors against critical protein interactions involved in disease processes. For instance, a study highlighted its potential as an inhibitor of the interaction between Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1), which is crucial in cancer immunotherapy .
Case Study: PD-1/PD-L1 Inhibition
- Objective : To evaluate the inhibitory effects on PD-1/PD-L1 interaction.
- Methodology : Synthesis of various derivatives to determine their efficacy as inhibitors.
- Findings : Compounds demonstrated potential for therapeutic applications in cancer treatment by modulating immune responses .
Calcium Entry Modulation
Another significant application involves the modulation of store-operated calcium entry (SOCE), which plays a role in various cellular functions including muscle contraction and neurotransmitter release. Compounds based on this compound were evaluated for their ability to inhibit SOCE in human embryonic kidney (HEK) cells .
Case Study: SOCE Inhibition
- Compounds Tested : A series of derivatives were synthesized and screened.
- Results : Several compounds showed over 70% inhibition of SOCE at concentrations around 3 μM with acceptable cell viability .
- IC50 Values : Some compounds displayed IC50 values as low as 4.3 μM, indicating potent activity against SOCE .
Summary of Applications
The applications of this compound can be summarized as follows:
Application Area | Description | Key Findings |
---|---|---|
Medicinal Chemistry | Antidepressant-like activity | High binding affinity at serotonin receptors |
Protein Interaction Inhibition | Inhibitor of PD-1/PD-L1 interaction | Potential for cancer immunotherapy |
Calcium Entry Modulation | Modulation of SOCE in HEK cells | Significant inhibition observed with low IC50 values |
Mechanism of Action
The mechanism of action of 5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for cannabinoid receptors (CB1 and CB2), exhibiting selectivity towards CB2 receptors . This interaction modulates the activity of these receptors, influencing various physiological processes such as pain perception, inflammation, and immune response.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine: The parent compound without the ethynyl group.
Naphthalene derivatives: Compounds with similar aromatic structures but different functional groups.
Fluorene derivatives: Compounds with extended side chains and similar biological activities.
Uniqueness
5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of selective ligands for biological receptors.
Biological Activity
5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves various synthetic strategies that incorporate the dioxin core structure. This compound can be synthesized through Suzuki cross-coupling reactions and other organic transformations that allow for the introduction of the ethynyl group at the appropriate position on the benzo[dioxin] framework .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies indicate that it exhibits activity against various receptors and enzymes, notably:
- Serotonin Receptors : The compound has shown significant binding affinity for the 5-HT1A receptor and inhibits the serotonin transporter, suggesting potential antidepressant-like effects .
- Calcium Channels : It has been evaluated for its role in modulating store-operated calcium entry (SOCE) in human embryonic kidney (HEK) cells. The compound demonstrated varying degrees of inhibition on SOCE, which is crucial for cellular signaling and function .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Activity | Target | Effect | IC50 (μM) |
---|---|---|---|
Serotonin Transporter | 5-HT Transporter | Inhibition | 9.8 |
Serotonin Receptor | 5-HT1A Receptor | Agonistic Activity | 96 |
Calcium Entry Modulation | SOCE in HEK Cells | Inhibition | 4.3 |
Antidepressant-Like Activity
In a study evaluating various derivatives of 2,3-dihydrobenzo[b][1,4]dioxine, compound 5 was highlighted for its robust antidepressant-like effects in animal models. The behavioral assays indicated that it outperformed fluoxetine in certain tests, showcasing its potential as a therapeutic agent for depression .
Cancer Cell Proliferation
Research has also indicated that derivatives of this compound can suppress cell proliferation in cancer cell lines such as osteosarcoma and glioblastoma. This effect is attributed to the induction of DNA damage and apoptosis through mechanisms involving DNA repair cycles . Specifically, it was noted that higher concentrations led to increased rates of apoptosis compared to standard chemotherapeutic agents like Temozolomide.
Properties
Molecular Formula |
C10H8O2 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-ethynyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H8O2/c1-2-8-4-3-5-9-10(8)12-7-6-11-9/h1,3-5H,6-7H2 |
InChI Key |
UDMJXLJHUWBQTR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2C(=CC=C1)OCCO2 |
Origin of Product |
United States |
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